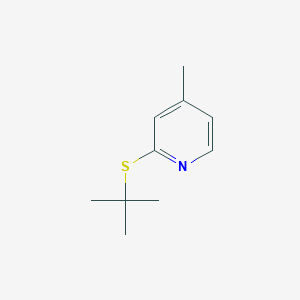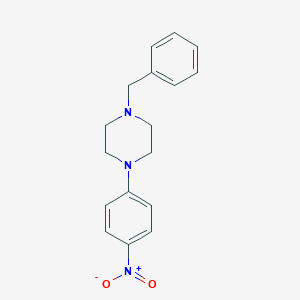
1-Benzyl-4-(4-nitrophenyl)piperazine
Übersicht
Beschreibung
1-Benzyl-4-(4-nitrophenyl)piperazine is a chemical compound that belongs to the piperazine class, which is known for its diverse pharmacological properties. Piperazines are often used as building blocks in the synthesis of various pharmaceutical agents. The nitrophenyl group attached to the piperazine ring can contribute to the compound's biological activity, potentially making it useful in the development of new therapeutic agents.
Synthesis Analysis
The synthesis of piperazine derivatives often involves the introduction of various functional groups to the piperazine core to enhance biological activity. For instance, the synthesis of analogs with a terminal benzotriazole fragment has been reported to contribute to the affinity for 5-HT1A and 5-HT2 receptors . Similarly, modifications to the benzyl group on the piperazine ring, such as the introduction of carbamate and urea functional groups, have been employed to improve bioavailability and retain strong anti-tuberculosis activity . These strategies highlight the importance of structural modifications in the synthesis of piperazine derivatives for pharmaceutical applications.
Molecular Structure Analysis
The molecular structure of piperazine derivatives can significantly influence their biological activity. For example, the crystal and molecular structure of a related compound, 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole, was determined by X-ray analysis, revealing a nearly planar benzimidazole ring and a chair conformation of the piperazine ring . Such structural insights are crucial for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions that are essential for their biological function. For instance, the antibacterial activity of 1-benzhydryl-4-(5-nitro-2-furfurylideneamino) piperazine was attributed to its ability to inhibit protein and DNA syntheses in bacteria . Understanding these reactions is key to designing compounds with specific antimicrobial properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, an intermediate for biologically active benzimidazole compounds, showcases the use of simple, low-cost reagents and highlights the importance of these properties in the synthesis process . Additionally, the crystal structure of a novel 1-benzhydryl piperazine derivative revealed a chair conformation of the piperazine ring and distorted tetrahedral geometry around the sulfur atom, which could affect its reactivity and interaction with biological targets .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- 1-Benzyl-4-(4-nitrophenyl)piperazine derivatives have been studied for their antimicrobial properties. One study found that these compounds exhibit a range of activities against various bacterial strains like Staphylococcus aureus and Mycobacterium phlei, as well as showing antifungal activity against Saccharomyces cerevisiae (Yung, Mahony, & Whitehouse, 1971).
Synthesis and Crystal Structures
- The synthesis and crystal structures of different salts of 4-(4-nitrophenyl)piperazin-1-ium have been explored. These studies are crucial for understanding the chemical and physical properties of such compounds, which is important in the development of pharmaceuticals and other chemical products (Prasad et al., 2022).
Biological Activity in Drug Synthesis
- Research has focused on the synthesis of specific derivatives of 1-Benzyl-4-(4-nitrophenyl)piperazine and their use in the creation of biologically active compounds. These compounds serve as intermediates in the synthesis of drugs with potential therapeutic applications (Liu Ya-hu, 2010).
Antibacterial and Antifungal Agents
- Studies have demonstrated the potential of 1-Benzyl-4-(4-nitrophenyl)piperazine derivatives as antibacterial and antifungal agents. This includes their efficacy against specific strains of bacteria and fungi, making them candidates for new antimicrobial drugs (Pospíšilová et al., 2019).
Structural Analysis in Medicinal Chemistry
- The structural analysis of 1-Benzyl-4-(4-nitrophenyl)piperazine derivatives is vital in medicinal chemistry. This includes understanding their crystal structures, which can influence the development and optimization of pharmaceutical compounds (Little, Jenkins, & Vaughan, 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-benzyl-4-(4-nitrophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-20(22)17-8-6-16(7-9-17)19-12-10-18(11-13-19)14-15-4-2-1-3-5-15/h1-9H,10-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKULTGZUGOISIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372648 | |
| Record name | 1-benzyl-4-(4-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(4-nitrophenyl)piperazine | |
CAS RN |
16155-08-1 | |
| Record name | 1-benzyl-4-(4-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




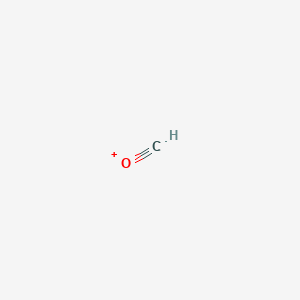

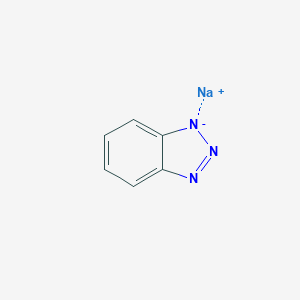
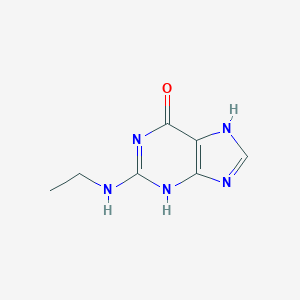
![2,2,8,8-Tetramethyl-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene](/img/structure/B98629.png)



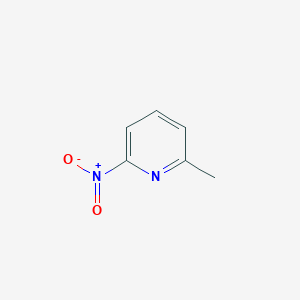
![alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate](/img/structure/B98638.png)
